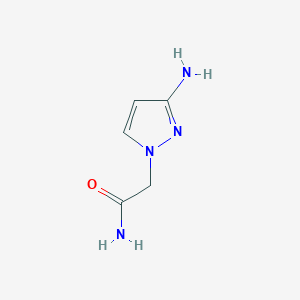
2-(3-amino-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-amino-1H-pyrazol-1-yl)acetamide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol . It is categorized as a biochemical for proteomics research . The compound’s structure consists of an acetamide group attached to a pyrazole ring, with an amino group at the 3-position of the pyrazole ring.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 442.8°C at 760 mmHg (predicted) .
- Density : Predicted to be around 1.5 g/cm3 .
- Refractive Index : Predicted value at n20D = 1.69 .
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
- Coordination Complexes Construction : 2-(3-amino-1H-pyrazol-1-yl)acetamide derivatives have been utilized in synthesizing Co(II) and Cu(II) coordination complexes. These complexes show significant antioxidant activity, demonstrating potential biomedical applications (Chkirate et al., 2019).
Synthesis of Heterocyclic Compounds and Antimicrobial Agents
- Heterocyclic Compounds Synthesis : This compound serves as a starting material for synthesizing various heterocyclic compounds, including thiophene and thienopyrimidine derivatives. These derivatives have shown promising antimicrobial activities against various microorganisms (Aly et al., 2011).
Antitumor and Antioxidant Evaluation
- Antitumor and Antioxidant Properties : Certain derivatives of this compound exhibit antitumor and antioxidant properties. This highlights its potential role in the development of new therapeutic agents for cancer treatment (Hamama et al., 2013).
Therapeutic Applications in Alzheimer's Disease
- Inhibitors for Alzheimer's Disease : Some derivatives of this compound have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, which are key targets in Alzheimer's disease therapy. This suggests its potential application in treating neurodegenerative diseases (Umar et al., 2019).
Potential Antipsychotic Agents
- Antipsychotic-like Properties : Derivatives of this compound have shown an antipsychotic-like profile in behavioral animal tests. These findings indicate its potential use in developing novel antipsychotic medications (Wise et al., 1987).
Synthesis and Biological Activity of Derivatives
- Diverse Biological Activities : this compound derivatives exhibit various biological activities, including herbicidal and fungicidal effects. This diversity in activity highlights its potential in agricultural as well as pharmaceutical applications (霍静倩 et al., 2016).
Cooling Compound and Toxicological Evaluation
- Toxicological Evaluation of Cooling Agent : A novel derivative of this compound has been evaluated for its safety as a cooling agent in food and beverage applications. This demonstrates its potential application in the food industry (Karanewsky et al., 2015).
Mecanismo De Acción
Mode of Action
It’s known that similar compounds can inhibit certain enzymes, which may be involved in its biological effects .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways, suggesting that 2-(3-amino-1h-pyrazol-1-yl)acetamide may have similar effects .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may have similar effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Propiedades
IUPAC Name |
2-(3-aminopyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-4-1-2-9(8-4)3-5(7)10/h1-2H,3H2,(H2,6,8)(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIDYNAOGZAAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

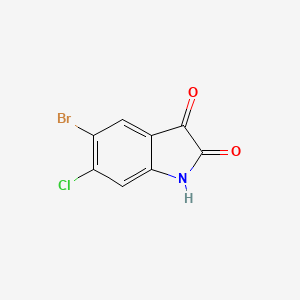
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2960712.png)
![N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-methylaniline](/img/structure/B2960714.png)

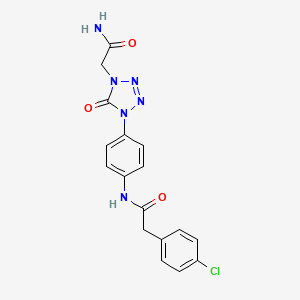
![N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2960721.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2960724.png)
![2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
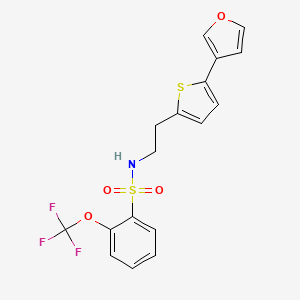
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2960729.png)
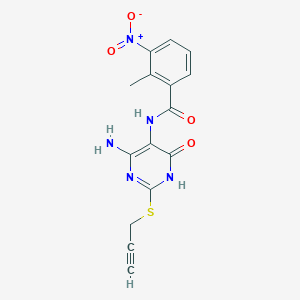

![1-(3-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2960732.png)
![N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2960733.png)